(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid
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Overview
Description
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid is a complex organic compound with a unique structure This compound features a pentadienoic acid backbone with various substituents, including a cyclopropyl group and a naphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid typically involves multiple steps, including the formation of the pentadienoic acid backbone and the introduction of the cyclopropyl and naphthalenyl groups. Common synthetic routes may include:
Aldol Condensation: To form the pentadienoic acid backbone.
Cyclopropanation: Using reagents like diazomethane to introduce the cyclopropyl group.
Friedel-Crafts Alkylation: To attach the naphthalenyl moiety.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid can undergo various chemical reactions, including:
Oxidation: To form corresponding ketones or carboxylic acids.
Reduction: To yield alcohols or alkanes.
Substitution: Particularly electrophilic or nucleophilic substitutions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or alkanes.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid exerts its effects involves interactions with molecular targets and pathways. This may include:
Binding to Receptors: Interacting with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.
Signal Transduction: Modulating signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienoic acid derivatives: Compounds with similar pentadienoic acid backbones but different substituents.
Cyclopropyl-containing compounds: Molecules featuring cyclopropyl groups.
Naphthalenyl derivatives: Compounds with naphthalenyl moieties.
Uniqueness
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
260262-39-3 |
---|---|
Molecular Formula |
C25H34O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2E,4E)-3-methyl-5-[(1S,2S)-2-methyl-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]penta-2,4-dienoic acid |
InChI |
InChI=1S/C25H34O2/c1-16(12-22(26)27)8-9-18-15-25(18,7)19-14-21-20(13-17(19)2)23(3,4)10-11-24(21,5)6/h8-9,12-14,18H,10-11,15H2,1-7H3,(H,26,27)/b9-8+,16-12+/t18-,25+/m1/s1 |
InChI Key |
HMDVFKHLXNHBGR-XYFSBJHTSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1[C@]3(C[C@H]3/C=C/C(=C/C(=O)O)/C)C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C3(CC3C=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AGN 194204; AGN-194204; AGN194204; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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